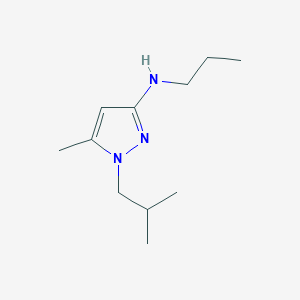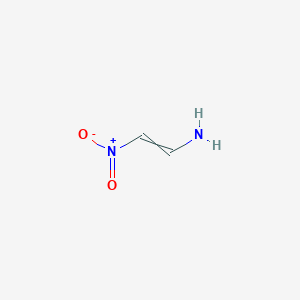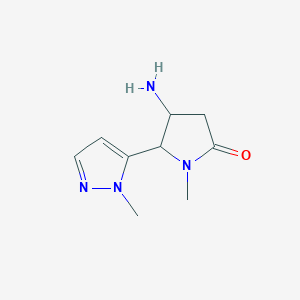![molecular formula C7H11NO2 B11729801 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- is a chemical compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furanone ring and a dimethylamino group. It is often used as a building block in organic synthesis and has shown potential in various biological and chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalystThis is achieved by treating the compound with DMFDMA, which acts as a methylating and formylating agent . The reaction conditions often include the use of hydrazine, hydroxylamine, and phenylhydrazine to convert the enaminone into various derivatives such as pyrazole, isoxazole, and 1-phenyl-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of DMFDMA as a catalyst in the synthesis process suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and scaling up of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups using primary and secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, phenylhydrazine, and various primary and secondary amines. The reaction conditions often involve heating the reaction mixture and monitoring the progress using techniques such as thin-layer chromatography (TLC) .
Major Products
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives . These products are often evaluated for their biological activities, such as antibacterial and antifungal properties .
Applications De Recherche Scientifique
2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with bacterial and fungal cell membranes, leading to disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- include:
- 3-[(Dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- (E)-3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
What sets 2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)- apart from similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form various derivatives with significant biological activities makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(3E)-3-(dimethylaminomethylidene)oxolan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-10-7(6)9/h5H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
TVGHSXBYKSMSHY-AATRIKPKSA-N |
SMILES isomérique |
CN(C)/C=C/1\CCOC1=O |
SMILES canonique |
CN(C)C=C1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729722.png)

![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729731.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B11729735.png)


![1-(butan-2-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729749.png)
![3-cyclopropyl-1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729750.png)
![2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729769.png)
![1-ethyl-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729773.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
